Cbl-b-IN-8 Exhibits Sub-10 nM Potency on Both Cbl-b and c-Cbl in In Vitro Enzymatic Assays
In standard in vitro enzymatic assays, Cbl-b-IN-8 demonstrates potent inhibitory activity against both Cbl-b and c-Cbl, a profile that differentiates it from highly selective inhibitors like GRC 65327 [1]. The half-maximal inhibitory concentration (IC50) values for Cbl-b and c-Cbl are 5.5 nM and 7.8 nM, respectively . This dual inhibition stands in contrast to GRC 65327, a clinical-stage molecule, which exhibits >25-fold selectivity for Cbl-b over c-Cbl [1].
| Evidence Dimension | Potency (IC50) |
|---|---|
| Target Compound Data | Cbl-b: 5.5 nM; c-Cbl: 7.8 nM |
| Comparator Or Baseline | GRC 65327: Cbl-b IC50 not specified; >25-fold selectivity for Cbl-b over c-Cbl |
| Quantified Difference | Cbl-b-IN-8 is a dual inhibitor with a ~1.4-fold potency difference between the two targets. GRC 65327 has >25-fold selectivity. |
| Conditions | In vitro enzymatic assays |
Why This Matters
This dual-target profile makes Cbl-b-IN-8 a valuable comparator compound for studying the biological consequences of combined Cbl-b/c-Cbl inhibition versus selective inhibition.
- [1] Singh, S., et al. (2024). 1025 GRC 65327, a novel small molecule selective Cbl-b inhibitor for solid tumors. Journal for ImmunoTherapy of Cancer, 12(Suppl 2), A1152. View Source
